molecular formula C8H8N2O2S B019439 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 108480-70-2

6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Cat. No. B019439
CAS RN: 108480-70-2
M. Wt: 196.23 g/mol
InChI Key: YLBLERGXDJZMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated. In

Scientific Research Applications

6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been studied for its potential applications in various fields of medicine. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. It has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. It has also been shown to inhibit the expression of certain oncogenes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models, and has been shown to induce apoptosis in cancer cells. It has also been investigated for its potential neuroprotective effects, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one in lab experiments is its relatively low toxicity and high solubility in water, making it easy to administer to animals or cells in culture. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one. One area of interest is its potential use as an anti-inflammatory agent in the treatment of diseases such as arthritis and asthma. Another area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves the reaction of 2-aminopyridine with thiourea in the presence of a catalyst. The resulting product is then treated with methoxyacetic acid to yield the final compound. This synthesis method has been optimized to produce high yields and purity of the compound.

properties

CAS RN

108480-70-2

Product Name

6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-one

InChI

InChI=1S/C8H8N2O2S/c1-12-7-3-2-5-8(10-7)13-4-6(11)9-5/h2-3H,4H2,1H3,(H,9,11)

InChI Key

YLBLERGXDJZMSH-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C=C1)NC(=O)CS2

Canonical SMILES

COC1=NC2=C(C=C1)NC(=O)CS2

synonyms

1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one,6-methoxy-(6CI)

Origin of Product

United States

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